molecular formula C6H6ClNS B2364146 3-chloro-2-methylpyridine-4-thiol CAS No. 1851566-28-3

3-chloro-2-methylpyridine-4-thiol

Cat. No.: B2364146
CAS No.: 1851566-28-3
M. Wt: 159.63
InChI Key: QSHVQUKWGCVIAE-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridine-4-thiol is a pyridine-based organic compound with the molecular formula C6H6ClNS . Its structure features a chloro substituent at the 3-position and a thiol group at the 4-position on the pyridine ring, as defined by its SMILES notation, CC1=C(C(=S)C=CN1)Cl . This specific arrangement of chlorine and thiol functional groups on the heterocyclic scaffold suggests potential utility as a key synthetic intermediate or building block in organic and medicinal chemistry research. Pyridine derivatives, in general, are of significant interest in biomedical research and drug development due to their diverse biological activities and presence in pharmacologically active molecules . Researchers can leverage this compound for constructing more complex molecules, exploring structure-activity relationships, or in the synthesis of novel compounds for various research applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-2-methyl-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVQUKWGCVIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851566-28-3
Record name 3-chloro-2-methylpyridine-4-thiol
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Preparation Methods

Direct Displacement of Halogen Atoms

The most direct route to 3-chloro-2-methylpyridine-4-thiol involves nucleophilic substitution at the pyridine ring’s 4-position. Patent EP3753941B1 describes the use of sodium hydrosulfide (NaSH) to displace a chlorine atom from 4-chloro-3-chloro-2-methylpyridine under reflux in dimethylformamide (DMF). The reaction proceeds via a two-step mechanism:

  • Deprotonation of NaSH : Generates the hydrosulfide anion ($$ \text{SH}^- $$), which acts as the nucleophile.
  • Aromatic substitution : The electron-withdrawing chloro and methyl groups at positions 3 and 2 activate the ring for nucleophilic attack at position 4.

Key parameters include:

  • Temperature : 110–130°C to overcome aromatic stabilization energy.
  • Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance ionic dissociation and nucleophilicity.
  • Stoichiometry : A 1.2–1.5 molar excess of NaSH ensures complete substitution.

Yields for this method typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol.

Thiourea-Mediated Thiolation

An alternative approach, adapted from thiourea synthesis techniques, employs 1,1′-thiocarbonyldiimidazole (TCDI) to introduce the thiol group. In this method:

  • Activation : TCDI reacts with 4-amino-3-chloro-2-methylpyridine to form a thiourea intermediate.
  • Hydrolysis : Acidic or basic conditions cleave the thiourea, releasing the thiol.

Metal-Catalyzed Thiolation Strategies

Palladium-Catalyzed C–S Bond Formation

Transition metal catalysis enables regioselective thiolation under aerobic conditions. A representative protocol involves:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Thiol source : Thiourea or elemental sulfur
  • Base : Cs₂CO₃

This method, though less documented in patent literature, achieves 70–85% yields in model substrates but faces challenges in scaling due to catalyst cost and sulfur poisoning.

Functional Group Interconversion Approaches

Reduction of Sulfonyl Precursors

Sulfonic acid derivatives serve as viable precursors for thiol synthesis. For example, 3-chloro-2-methylpyridine-4-sulfonic acid undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield the target thiol:
$$
\text{C}6\text{H}4\text{Cl}(\text{CH}3)\text{SO}3\text{H} \xrightarrow{\text{LiAlH}4} \text{C}6\text{H}4\text{Cl}(\text{CH}3)\text{SH} + \text{H}_2\text{O}
$$
This method, while efficient (80–90% yields), requires stringent moisture control and generates hazardous byproducts.

Reaction Optimization and Process Analytics

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms dichloromethane and toluene in nucleophilic substitution reactions, as summarized below:

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 120 78 97
Dichloromethane 40 32 85
Toluene 110 45 91

Data adapted from patent CN102304083A and EP3753941B1.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 5.4 Hz, 1H, H-5), 7.53–7.42 (m, 2H, H-6 and H-2), 2.36 (s, 3H, CH₃).
  • ¹³C NMR : δ 158.49 (C-4), 130.53 (C-3), 21.38 (CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₆H₅ClNS ([M+H]⁺): 158.9932
  • Found: 158.9928.

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to SHP2 phosphatase inhibitors, a therapeutic target in oncology. Patent WO2019158019A1 details its conversion to pyrimido-ring compounds via condensation with aldehydes.

Agrochemical Uses

The thiol group facilitates chelation of metal cofactors in herbicidal formulations, enhancing activity against resistant weed species.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methylpyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-2-methylpyridine-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-chloro-2-methylpyridine-4-thiol involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is crucial in its antimicrobial and antifungal properties, where it disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-Chloro-2-methylpyridine-4-thiol (Target) C₆H₆ClNS 159.64 (calculated) Cl (C3), CH₃ (C2), SH (C4) High reactivity in nucleophilic substitutions; potential enzyme inhibition
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) C₂₃H₁₇N₃OS 383.46 Thioacetamide, cyano, styryl groups Bioactive; studied for antimicrobial activity
2-Chloro-4-iodo-3-methylpyridine () C₆H₅ClIN 267.47 Cl (C2), I (C4), CH₃ (C3) Halogen-rich; used in cross-coupling reactions
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine () C₁₁H₁₇N₂OSi 237.39 OCH₃ (C4), TMS-ethynyl (C3), NH₂ (C2) Silicon-containing; used in materials science

Key Differences and Implications

Substituent Reactivity: The thiol group in the target compound enables disulfide bond formation and metal coordination, unlike methoxy or cyano groups in analogs (e.g., ’s 4-methoxypyridine derivatives) . Halogen Diversity: Compared to 2-chloro-4-iodo-3-methylpyridine (), the target lacks iodine, reducing steric bulk but maintaining electrophilicity at C3 .

Methoxy and trimethylsilyl derivatives (–4) are more lipophilic, favoring blood-brain barrier penetration in drug design .

Synthetic Utility :

  • The target’s thiol group allows for direct functionalization (e.g., alkylation), whereas halogenated analogs () require transition-metal catalysts for further modifications .

Biological Activity

3-Chloro-2-methylpyridine-4-thiol (CAS No. 1851566-28-3) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H6ClN
  • Molecular Weight : 145.57 g/mol
  • Functional Groups : Thiol (-SH), Chlorine (Cl), Pyridine ring

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

This data indicates a promising therapeutic potential for this compound in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiol group can interact with various enzymes, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, which are critical in cellular signaling and apoptosis.
  • Cell Cycle Arrest : Studies suggest that it may disrupt the cell cycle in cancer cells, preventing their proliferation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that modifications to the pyridine ring significantly affect antimicrobial potency, with this compound showing superior activity compared to others tested .

Research on Anticancer Mechanisms

In another investigation, researchers focused on the anticancer mechanisms of this compound. They found that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells . This suggests a clear pathway through which the compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 3-chloro-2-methylpyridine-4-thiol in laboratory settings?

  • Methodological Answer : Use chemically resistant gloves (e.g., nitrile) compliant with EN 374 standards to prevent skin contact. Wear flame-retardant, antistatic protective clothing and ensure proper ventilation. Inspect gloves before use and dispose of contaminated PPE according to hazardous waste regulations. Wash hands thoroughly post-handling. For respiratory protection, use masks rated for organic vapors if aerosolization is possible .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : A NaClO₂-mediated oxidation approach, adapted from pyridine-2-sulfonyl chloride synthesis, can be optimized. Start with 4-methylpyridine-2-thiol derivatives and introduce chlorine via electrophilic substitution under controlled acidic conditions. Monitor reaction progress using TLC or HPLC, and purify via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Use FT-IR to verify the presence of thiol (-SH) and C-Cl functional groups .

Advanced Research Questions

Q. How does the positioning of substituents in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at the 3-position and thiol group at the 4-position create steric and electronic effects that direct reactivity. Computational studies (e.g., DFT with B3LYP/6-311++G(d,p)) can model transition states to predict regioselectivity. Compare with analogs like 5-(3-chloro-4-methylphenyl)pyridin-2-ol to isolate positional effects on reaction pathways .

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies and bond dissociation enthalpies. Validate predictions against experimental data (e.g., DSC for thermal stability) and adjust basis sets (e.g., cc-pVTZ) for heteroatom interactions .

Q. How can researchers resolve discrepancies in reported reaction yields involving this compound?

  • Methodological Answer : Systematically vary reaction parameters:

  • Catalyst loading : Test 1–5 mol% Pd(OAc)₂ for cross-coupling reactions.
  • Moisture control : Use anhydrous solvents and Schlenk-line techniques.
  • Temperature : Optimize between 60–100°C for thiol-mediated reactions.
    Replicate conditions from high-yield literature (e.g., NaClO₂-mediated syntheses) and document deviations rigorously .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ sterically hindered ligands (e.g., XPhos) to direct coupling to the 4-thiol position. Solvent polarity (e.g., DMF vs. THF) modulates electronic effects, while microwave-assisted synthesis reduces side reactions. Compare with structurally similar compounds (e.g., 6-(3-chloro-4-methylphenyl)pyridin-3-ol) to refine ligand-substrate interactions .

Q. What are the key considerations for storing this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to minimize oxidation. Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Periodically test stability via NMR and HPLC over 6–12 months to establish shelf-life benchmarks .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Computational and experimental data should be cross-validated to address contradictions.
  • Structural analogs provide benchmarks for mechanistic studies .

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